Sivifene
Overview
Description
Sivifene, also known by its developmental code name A-007, is a small-molecule antineoplastic agent and immunomodulator. It was initially developed by Tigris Pharmaceuticals (now Kirax Corporation) as a topical treatment for cutaneous cancer metastases. This compound was specifically investigated for treating high-grade squamous intraepithelial lesions associated with human papillomavirus infection and invasive carcinomas of the anogenital area, such as cervical, vaginal, and anal cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction involves the formation of a hydrazone linkage between the hydrazine and the benzophenone derivative.
Industrial Production Methods
The industrial production of Sivifene involves the preparation of a mother liquor by dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter . This solution can then be used for further processing and formulation into topical gels or other delivery systems.
Chemical Reactions Analysis
Types of Reactions
Sivifene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, particularly involving the nitro groups present in its structure.
Substitution: this compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can facilitate reduction reactions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Sivifene’s unique chemical structure makes it a valuable compound for studying hydrazone chemistry and related reactions.
Medicine: This compound was investigated for its anticancer activities in melanoma, breast cancer, Kaposi’s sarcoma, and lymphoproliferative disorders. It demonstrated significant efficacy as a palliative treatment for cutaneous metastases from cancers.
Mechanism of Action
The exact mechanism of action of Sivifene is not fully understood. it is believed to exert its immunomodulating effects through the upregulation of the CD45 T-lymphocyte cell surface receptor . This upregulation enhances the immune response, making it effective against cancer cells and other pathological conditions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to Sivifene, this compound is used in qualitative organic analysis and shares structural similarities with this compound.
Tamoxifen: Initially, due to its structural similarity to tamoxifen, this compound was thought to be a selective estrogen receptor modulator.
Uniqueness
This compound’s uniqueness lies in its dual role as an antineoplastic agent and immunomodulator. Unlike other similar compounds, this compound does not bind to the estrogen receptor, making it distinct in its mechanism of action and therapeutic applications.
Properties
CAS No. |
2675-35-6 |
---|---|
Molecular Formula |
C19H14N4O6 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
4-[N-(2,4-dinitroanilino)-C-(4-hydroxyphenyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C19H14N4O6/c24-15-6-1-12(2-7-15)19(13-3-8-16(25)9-4-13)21-20-17-10-5-14(22(26)27)11-18(17)23(28)29/h1-11,20,24-25H |
InChI Key |
YOQPCWIXYUNEET-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)O)O |
Isomeric SMILES |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
2675-35-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone A-007 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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